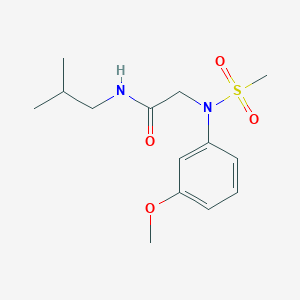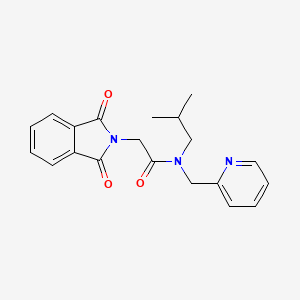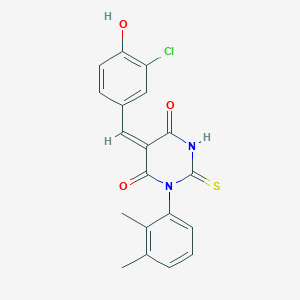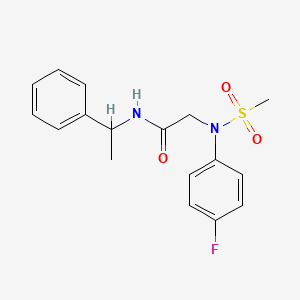
N~1~-isobutyl-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Descripción general
Descripción
N~1~-isobutyl-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as L-368,899, is a selective non-peptide oxytocin receptor antagonist. It is a synthetic compound that has been widely studied for its potential applications in scientific research.
Mecanismo De Acción
N~1~-isobutyl-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide acts as a selective antagonist of the oxytocin receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. By blocking the binding of oxytocin to its receptor, N~1~-isobutyl-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can modulate the activity of oxytocinergic neurons and the release of oxytocin, leading to various physiological and behavioral effects.
Biochemical and Physiological Effects
N~1~-isobutyl-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects in animal models and human studies. It has been reported to reduce social bonding and maternal behavior, increase anxiety-like behavior, and modulate the stress response. It has also been shown to have potential therapeutic effects in various psychiatric disorders, such as anxiety, depression, and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-isobutyl-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments. It is a selective and potent antagonist of the oxytocin receptor, which allows for precise modulation of the oxytocinergic system. It also has good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, there are also some limitations to its use in lab experiments. It has been reported to have off-target effects on other receptors, such as the vasopressin receptor, which may complicate the interpretation of the results. It also has a short half-life, which requires frequent dosing in long-term studies.
Direcciones Futuras
There are several future directions for the study of N~1~-isobutyl-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. One potential direction is to investigate its role in the regulation of social behavior and social cognition, which may have implications for the treatment of autism spectrum disorders and other social deficits. Another direction is to explore its potential therapeutic effects in other psychiatric disorders, such as post-traumatic stress disorder and borderline personality disorder. Additionally, the development of more selective and potent oxytocin receptor antagonists may provide new insights into the role of the oxytocinergic system in health and disease.
Aplicaciones Científicas De Investigación
N~1~-isobutyl-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the role of oxytocin in various physiological and behavioral processes, including social bonding, maternal behavior, and stress response. It has also been used to investigate the potential therapeutic effects of oxytocin receptor antagonists in various psychiatric disorders, such as anxiety, depression, and schizophrenia.
Propiedades
IUPAC Name |
2-(3-methoxy-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-11(2)9-15-14(17)10-16(21(4,18)19)12-6-5-7-13(8-12)20-3/h5-8,11H,9-10H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVVYDDNLOTJHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(C1=CC(=CC=C1)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxy-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(4-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B3919428.png)
![N-ethyl-2-(1-ethyl-3-oxopiperazin-2-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B3919435.png)
![N-benzyl-3-{[(1,4-dioxan-2-ylmethyl)amino]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3919442.png)

![4-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B3919451.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-methyl-3-piperidinamine](/img/structure/B3919462.png)
![1-(diethylamino)-3-(2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenoxy)-2-propanol](/img/structure/B3919469.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(4-nitrobenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3919471.png)

![N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-3-methylbenzamide](/img/structure/B3919479.png)


![1-(2,4-dimethylphenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3919507.png)